A layered Ge2Sb2Te5 phase change material†

Nanoscale Pub Date: 2020-01-07 DOI: 10.1039/C9NR08745A

Abstract

In this study, a universal Ge2Sb2Te5 phase change material was sputtered to obtain a layered structure. The crystalline phase of this material was prepared by annealing. SEM (scanning electron microscopy) and HRTEM (high-resolution transmission electron microscopy) images give confirmed that the sputtered Ge2Sb2Te5 thin film in crystalline phase has multiple layers. The layers can be exfoliated by acetone. The thicknesses of acetone-exfoliated crystalline and amorphous flakes are approx. 10–60 nm.

Graphical abstract: A layered Ge2Sb2Te5 phase change material
A layered Ge2Sb2Te5 phase change material†
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